3-Decanone, 1-(3,4-dihydroxyphenyl)-
Description
3-Decanone, 1-(3,4-dihydroxyphenyl)- (C₁₆H₂₄O₃) is a phenolic ketone characterized by a decanone chain (10-carbon ketone) substituted at position 1 with a 3,4-dihydroxyphenyl group. This compound is structurally related to naturally occurring diarylheptanoids and phenolic derivatives, often studied for their antioxidant and bioactive properties . Its molecular weight is 280.36 g/mol, with a monoisotopic mass of 280.167459 Da . The absence of defined stereocenters in its structure (as per ) suggests variability in synthetic or natural sources.
Properties
CAS No. |
95301-81-8 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)decan-3-one |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-14(17)10-8-13-9-11-15(18)16(19)12-13/h9,11-12,18-19H,2-8,10H2,1H3 |
InChI Key |
QRHYQUHDFHZYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)-5-hydroxy-3-decanone (C₁₆H₂₄O₄)
- Structural Difference: Contains an additional hydroxyl group at position 5 of the decanone chain.
- Molecular Properties: Higher polarity due to the extra hydroxyl group, leading to increased solubility in polar solvents (e.g., water or ethanol). Molecular weight is 280.36 g/mol, identical to the parent compound, but with distinct fragmentation patterns in mass spectrometry due to the 5-hydroxy substitution .
- Biological Relevance : Enhanced hydrogen-bonding capacity may improve interactions with biological targets, such as enzymes or receptors involved in antioxidant pathways.
Paradol (1-(4-Hydroxy-3-methoxyphenyl)-3-decanone; C₁₇H₂₆O₃)
- Structural Difference : Methoxy group at position 3 of the phenyl ring instead of a hydroxyl group.
- Molecular Properties : Increased lipophilicity (logP ~4.2) compared to the dihydroxyphenyl analogue, favoring membrane permeability. Molecular weight is 278.39 g/mol .
- Applications : Widely studied for its anti-inflammatory and anticancer properties. Paradol’s methoxy group reduces metabolic degradation, enhancing bioavailability in pharmacological studies .
1-(3,4-Dihydroxyphenyl)-1-decanone (C₁₆H₂₄O₃)
- Structural Difference: The ketone group is at position 1 of the decanone chain, directly attached to the phenyl group, without additional hydroxylation on the chain.
- Molecular Properties: Similar molecular weight (280.36 g/mol) but distinct regiochemistry. The SMILES notation (CCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O) highlights this structural arrangement .
- Synthesis: Likely synthesized via Friedel-Crafts acylation, differing from the 3-decanone derivative’s route.
3-Hexanone, 1-(3,4-dihydroxyphenyl)- (C₁₂H₁₆O₃)
- Structural Difference : Shorter 6-carbon ketone chain.
- Molecular Properties: Lower molecular weight (208.25 g/mol) and higher volatility. Reduced lipophilicity compared to decanone derivatives may limit membrane penetration .
- Applications: Potential use in flavor industries due to volatility, though less explored in medicinal contexts.
1-(3,4-Dihydroxyphenyl)acetone (C₉H₁₀O₃)
- Structural Difference : A 3-carbon ketone (acetone) backbone.
- Molecular Properties : Compact structure (166.17 g/mol) with high polarity. Exhibits strong antioxidant activity, comparable to caffeic acid derivatives .
- Analytical Data : Distinct mass spectral fragmentation (m/z 166 for [M+H]⁺) aids in differentiation from longer-chain analogues .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
